Betulin diacetate
Overview
Description
Betulin diacetate, also known as Betulin 3,28-diacetate, is a derivative of Betulin . It is a triterpene and has been found to possess anti-AIDS and anti-cancer activity . The empirical formula of Betulin diacetate is C34H54O4 and its molecular weight is 526.79 .
Synthesis Analysis
A set of new conjugates of Betulin diacetate was synthesized via bromination of the position 30 followed by the substitution of the bromoderivatives with sodium azide and reaction of the 30-azidobetulin derivatives with organic alkynes via Huisgen 1,3-cycloaddition .
Molecular Structure Analysis
The properties of Betulin and its derivatives are determined by the structural features of this class of compounds and their tendency to form dimers, polymorphism, and isomerization . In the 1H NMR spectrum of Betulin diacetate, there were two singlet signals in the region of 4.58 and 4.68 ppm, referring to the chemical shift of =CH2 multiple bond protons .
Chemical Reactions Analysis
The interaction of Betulin diacetate with formaldehyde by the Prins reaction in various media was studied . As a result, 3β,28-di-O-acetyl-30-hydroxymethyl-(20)29-lupene, 3β-acetyl-28-hydroxy-(20)29-lupene, and 3β,28-di-O-acetoxy-19-(5′,6′-dihydro-2′H-pyran-4′-yl)-20,29,30-trinorlupane were obtained .
Physical And Chemical Properties Analysis
The properties of Betulin and its derivatives, which are determined by the structural features of this class of compounds and their tendency to form dimers, polymorphism, and isomerization, are considered . Intermolecular interactions of two thermodynamically unstable Betulin molecules cause various rearrangements and migrations of methyl or hydroxyl groups and also determine the most important physico-chemical properties of Betulin and its derivatives, including solubility .
Scientific Research Applications
Pharmaceuticals: Drug Delivery Systems
Betulin diacetate has been explored for its potential in drug delivery systems. Its ability to reduce inflammation and influence pro-inflammatory cytokines makes it a candidate for creating films with therapeutic properties, despite its poor solubility in water .
Antimicrobial Activity
The compound’s structural features contribute to its antimicrobial properties, protecting plants from bacteria, fungi, viruses, and insects. This makes it valuable for developing new antimicrobial agents .
Cancer Research: Apoptosis Induction
Betulin diacetate is under study for its effects on malignant cells, particularly its role in inducing apoptosis, the process of programmed cell death crucial for stopping cancer proliferation .
Anti-inflammatory Properties
In cellular and animal models, betulin diacetate has shown promise in reducing inflammation and reactive oxygen species, suggesting applications in treating inflammatory diseases .
Radiation Protection
Due to its protective properties in plant shells against environmental factors like radiation, betulin diacetate could be researched further for potential use in radiation shielding or mitigation .
Complex Formation for Enhanced Solubility
Researchers have utilized the ability of betulin diacetate to form complexes with other compounds, such as arabinogalactan, to enhance its solubility for various applications .
Mechanism of Action
Target of Action
Betulin diacetate, a derivative of betulin, is a pentacyclic triterpenoid .
Mode of Action
The specific mechanism of action of betulin diacetate is still a subject of detailed research . The activity of betulin, from which betulin diacetate is derived, has been linked to the induction of the intrinsic pathway of apoptosis . This process occurs with the sparing of non-cancer cells, and the induction of apoptosis can occur under conditions in which standard therapies fail .
Biochemical Pathways
Betulin diacetate affects various biochemical pathways. It is synthesized by plants through the mevalonic acid pathway or the methylerythritol phosphate pathway . These reactions take place in the cytosol and the plastids of plants, respectively . The compound is involved in the induction of the intrinsic pathway of apoptosis .
Pharmacokinetics
Betulin diacetate, like other betulin derivatives, is poorly soluble in water . This hydrophobicity, along with its low solubility, hinders its bioavailability . To address these concerns, new betulin derivatives have been synthesized, and drug delivery systems have emerged as a promising solution . These systems include nanoparticles, microparticles, gel-based systems, suspensions, emulsions, and scaffolds .
Result of Action
The result of betulin diacetate’s action is primarily seen in its anti-cancer effects . It has demonstrated tumor-related cytotoxicity towards various cancer cell lines . The induction of apoptosis, particularly in cancer cells, is a significant result of its action .
Action Environment
Betulin, from which betulin diacetate is derived, is synthesized by plants to protect against adverse environmental factors such as radiation, bacteria, fungi, viruses, and insects . The action, efficacy, and stability of betulin diacetate may be influenced by these environmental factors.
Safety and Hazards
properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-21(2)24-12-17-34(20-37-22(3)35)19-18-32(8)25(29(24)34)10-11-27-31(7)15-14-28(38-23(4)36)30(5,6)26(31)13-16-33(27,32)9/h24-29H,1,10-20H2,2-9H3/t24-,25+,26-,27+,28-,29+,31-,32+,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROITGPMGDCGI-MQXQNARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244307 | |
Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betulin diacetate | |
CAS RN |
1721-69-3 | |
Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betulin diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betulin diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lup-20(29)-ene-3,28-diol, diacetate, (3β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETULIN DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2YW502S1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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